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Compound of Interest

Compound Name: (3S)-3-tert-butylcyclohexan-1-one

Cat. No.: B8184577 Get Quote

This technical guide provides a comprehensive overview of 3-tert-butylcyclohexan-1-one, a

substituted cyclohexanone derivative of interest in organic synthesis and mechanistic studies.

This document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis, offering detailed information on its nomenclature,

physicochemical properties, synthesis, and key reactions.

Nomenclature and Identification
The compound with the chemical structure featuring a tert-butyl group at the third position of a

cyclohexanone ring is formally named according to IUPAC nomenclature.

IUPAC Name: 3-tert-butylcyclohexan-1-one[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this

compound. These include:

3-(tert-Butyl)cyclohexanone[1]

3-t-butylcyclohexanone

3-(1,1-Dimethylethyl)cyclohexanone[1]

Cyclohexanone, 3-tert-butyl-[1]

NSC-103145[1]
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CAS No: 936-99-2[1]

Physicochemical and Spectroscopic Data
The physical and chemical properties of 3-tert-butylcyclohexan-1-one are summarized in the

table below, providing key data points for experimental design and characterization.

Property Value Source

Molecular Formula C₁₀H₁₈O [1]

Molecular Weight 154.25 g/mol [1]

Boiling Point
213.3 °C (estimated) at 760

mmHg
[2]

Flash Point 75.7 °C (168.0 °F) (estimated) [2]

Density 0.911 g/cm³ (estimated)

logP (o/w) 2.630 (estimated) [2]

Water Solubility
239.8 mg/L at 25 °C

(estimated)
[2]

Refractive Index 1.456 (estimated)

Polar Surface Area 17.1 Å² [1]

Note: Some physical properties are estimated from computational models due to a lack of

extensive experimental data in publicly available literature.

Synthesis and Experimental Protocols
The synthesis of 3-tert-butylcyclohexan-1-one can be approached through several established

organic chemistry methodologies. A common conceptual pathway involves the introduction of

the tert-butyl group onto a pre-existing six-membered ring.

Logical Synthesis Pathway: Alkylation of
Cyclohexanone Enolate
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A primary method for forming carbon-carbon bonds at the α-position to a ketone is through the

alkylation of its enolate. However, the direct alkylation of cyclohexanone with a tert-butyl halide

is problematic. The reaction with tertiary halides like tert-butyl bromide on a lithium enolate of

cyclohexanone often fails to produce the desired alkylation product and instead results in

elimination (formation of isobutylene) because the enolate can act as a base.

For the purpose of this guide, a more reliable, albeit multi-step, synthesis is presented, which

involves the oxidation of the corresponding alcohol, 3-tert-butylcyclohexanol.

Experimental Protocol: Oxidation of 3-tert-
butylcyclohexanol
This protocol is adapted from a general and highly efficient method for the oxidation of

secondary alcohols to ketones using N-Chlorosuccinimide (NCS) and dimethyl sulfoxide

(DMSO), a variation of the Swern oxidation.

Reaction Scheme: (3-tert-butylcyclohexanol) + NCS/DMSO/Triethylamine → (3-tert-

butylcyclohexan-1-one) + Succinimide + Dimethyl sulfide + Triethylammonium chloride

Materials and Reagents:

3-tert-butylcyclohexanol (mixture of isomers)

N-Chlorosuccinimide (NCS)

Anhydrous Toluene

Anhydrous Dimethyl Sulfoxide (DMSO)

Triethylamine (Et₃N)

Diethyl ether (Et₂O)

1% Aqueous Hydrochloric Acid (HCl)

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)
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Procedure:

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer,

and argon inlet, cool a solution of N-Chlorosuccinimide (1.5 equivalents) in anhydrous

toluene to 0 °C.

Add anhydrous Dimethyl Sulfoxide (2.5 equivalents) to the cooled solution.

Further cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., dry

ice/tetrachloromethane).

Slowly add a solution of 3-tert-butylcyclohexanol (1.0 equivalent) in anhydrous toluene to the

reaction mixture over 5-10 minutes, ensuring the internal temperature does not rise

significantly.

Stir the mixture at -25 °C for 2 hours.

Add Triethylamine (1.5 equivalents) dropwise to the reaction mixture.

Remove the cooling bath and allow the mixture to warm for 5-10 minutes.

Dilute the reaction mixture with diethyl ether.

Wash the organic phase sequentially with 1% aqueous HCl, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the resulting crude product by bulb-to-bulb distillation or column chromatography to

yield pure 3-tert-butylcyclohexan-1-one.

Key Reactions and Mechanistic Insights
3-tert-butylcyclohexan-1-one serves as an excellent substrate for studying the stereochemical

outcomes of nucleophilic additions to cyclohexanone rings. The bulky tert-butyl group

effectively "locks" the cyclohexane ring in a chair conformation where it occupies an equatorial

position to minimize steric strain. This conformational rigidity allows for a predictable analysis of

reaction stereoselectivity.
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Stereoselective Reduction of the Carbonyl Group
The reduction of 3-tert-butylcyclohexan-1-one yields two diastereomeric products: cis-3-tert-

butylcyclohexanol and trans-3-tert-butylcyclohexanol. The ratio of these products is highly

dependent on the steric bulk of the hydride-donating reagent.

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents preferentially

attack from the axial face of the carbonyl. This trajectory is sterically less hindered by the

axial hydrogens at the C2 and C6 positions. Axial attack leads to the formation of the

equatorial alcohol, which is the trans isomer.

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily

approach from the axial face. They are forced to attack from the more open equatorial face.

This leads to the formation of the axial alcohol, the cis isomer, as the major product.

The table below summarizes the expected product distribution based on studies of the

analogous 4-tert-butylcyclohexanone.

Reducing Agent
Major Product
Isomer

Expected
Diastereomeric
Ratio (trans:cis)

Control Type

Sodium Borohydride

(NaBH₄)
trans ~85:15 Thermodynamic

L-Selectride® cis ~5:95 Kinetic

Note: Ratios are based on the well-studied reduction of 4-tert-butylcyclohexanone and serve as

a strong predictive model for the 3-isomer.

Experimental Protocol: Stereoselective Reduction with
L-Selectride®
This protocol details the procedure for the kinetically controlled reduction of 3-tert-

butylcyclohexan-1-one.

Materials and Reagents:
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3-tert-butylcyclohexan-1-one

Anhydrous Tetrahydrofuran (THF)

L-Selectride® (1.0 M solution in THF)

80% Ethanol

6 M Sodium Hydroxide (NaOH)

30% Hydrogen Peroxide (H₂O₂)

Diethyl ether (Et₂O)

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Dissolve 3-tert-butylcyclohexan-1-one (1.0 equivalent) in anhydrous THF in a clean, dry vial.

In a separate dry, round-bottom flask equipped with a magnetic stir bar under an inert

atmosphere (argon or nitrogen), add L-Selectride® solution (1.5 equivalents).

Carefully transfer the ketone solution to the L-Selectride® solution via syringe or cannula.

Stir the reaction mixture at room temperature for 2 hours.

Quench the reaction by slowly adding 80% ethanol, followed by 6 M NaOH and then 30%

H₂O₂ (caution: exothermic).

Stir the resulting mixture for an additional 15 minutes.

Extract the aqueous mixture with diethyl ether (3x).

Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Analyze the crude product ratio using ¹H NMR or GC-MS and purify as needed.

Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the logical workflow for the

synthesis and a key reaction of 3-tert-butylcyclohexan-1-one.

Starting Materials

Process Product3-tert-butylcyclohexanol

Oxidation Reaction

Oxidizing Agent
(e.g., NCS/DMSO)

3-tert-butylcyclohexan-1-onePurification

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 3-tert-butylcyclohexan-1-one.
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Reducing Agent
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Caption: Stereoselective reduction pathways of 3-tert-butylcyclohexan-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8184577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8184577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

